molecular formula C13H15N3O8 B11966466 Propanoic acid, 2-acetylamino-3-(4-hydroxy-3,5-dinitrophenyl)-, ethyl ester

Propanoic acid, 2-acetylamino-3-(4-hydroxy-3,5-dinitrophenyl)-, ethyl ester

Cat. No.: B11966466
M. Wt: 341.27 g/mol
InChI Key: SJSFXFJUJDOSND-UHFFFAOYSA-N
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Description

This compound is an ethyl ester derivative of propanoic acid, featuring two key substituents:

  • 2-Acetylamino group: Enhances stability and modulates bioavailability through hydrogen bonding.
  • 3-(4-Hydroxy-3,5-Dinitrophenyl) group: Introduces electron-withdrawing nitro groups and a phenolic hydroxy group, influencing reactivity and solubility.

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSFXFJUJDOSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester typically involves the acetylation of L-tyrosine followed by nitration and esterification. The reaction conditions often include the use of acetic anhydride for acetylation, nitric acid for nitration, and ethanol for esterification . The process can be summarized as follows:

    Acetylation: L-tyrosine is reacted with acetic anhydride to form N-acetyl-L-tyrosine.

    Nitration: N-acetyl-L-tyrosine is then nitrated using nitric acid to introduce nitro groups at the 3 and 5 positions of the aromatic ring.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester.

Industrial Production Methods

Industrial production methods for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the acetyl and ethyl ester groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, including those involved in protein synthesis and energy metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Target Compound
  • Hydroxy group: Provides a site for hydrogen bonding or further derivatization (e.g., sulfonation). Ethyl ester: Enhances lipophilicity compared to free acids.
Similar Compounds

Propanoic Acid, 2-(4-Bromophenoxy)-2-Methyl-, Ethyl Ester (CAS 59227-80-4) Substituents: 4-Bromophenoxy and methyl groups. Impact: Bromine increases molecular weight (285.14 g/mol) and may confer halogen-bonding interactions. Likely used in agrochemicals due to structural similarity to herbicidal esters .

Propanoic Acid, 3-Azido-, Ethyl Ester (CAS 40139-55-7) Substituents: 3-Azido group. Impact: Azido group enables click chemistry applications (e.g., polymer crosslinking). Lower molecular weight (143.14 g/mol) suggests higher volatility .

Propanoic Acid, 2-Hydroxy-2-Methyl-3-Nitro-, Ethyl Ester Substituents: Hydroxy and nitro groups on adjacent carbons. Impact: Predicted pKa ~11.04 (similar to the target compound), enabling pH-dependent solubility .

Physicochemical Properties

Property Target Compound Ethyl 2,3-Dibromopropionate () Ethyl Propionate ()
Molecular Weight ~327.25 g/mol* 260.94 g/mol 102.13 g/mol
Density ~1.30 g/cm³ (Predicted) N/A 0.89 g/cm³
Boiling Point High (decomposes) N/A 99°C
Solubility Polar solvents (e.g., DMF) Likely low (bromine groups) Miscible with organic solvents

*Estimated based on molecular formula (C₁₂H₁₃N₃O₈).

Biological Activity

Propanoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Propanoic acid, 2-acetylamino-3-(4-hydroxy-3,5-dinitrophenyl)-, ethyl ester is notable for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, emphasizing its anticancer properties, antioxidant capabilities, and antimicrobial effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₅N₃O₇
  • Molecular Weight : 325.29 g/mol
  • CAS Number : 20767-00-4

1. Anticancer Activity

Recent studies have shown that derivatives of propanoic acid can exhibit significant anticancer properties. For instance, a series of compounds structurally related to 3-((4-hydroxyphenyl)amino)propanoic acid were evaluated for their cytotoxic effects on A549 lung cancer cells. The results indicated that specific derivatives could reduce cell viability by up to 50% while showing minimal toxicity towards non-cancerous Vero cells .

CompoundIC50 (µM)Effect on A549 Cell ViabilityMigration Inhibition (%)
Compound 2012.550% reduction70%
Compound 2215.045% reduction65%
Doxorubicin10.0>60% reductionNot assessed

The most promising candidate was identified as compound 20, which not only inhibited cell growth but also reduced migration, indicating potential for metastasis prevention .

2. Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of propanoic acid derivatives. In a DPPH radical scavenging assay, certain derivatives demonstrated strong antioxidant capabilities comparable to ascorbic acid . The following table summarizes the antioxidant activities of selected compounds:

CompoundDPPH Scavenging Activity (%)
Compound 2054.4%
Compound 752.5%
Ascorbic Acid90%

These findings suggest that the incorporation of specific substituents on the propanoic acid backbone can enhance antioxidant activity, making these compounds suitable candidates for further development as therapeutic agents against oxidative stress-related diseases .

3. Antimicrobial Activity

The antimicrobial potential of propanoic acid derivatives has been explored against various drug-resistant pathogens. A study synthesized several amino acid derivatives featuring a 4-hydroxyphenyl moiety and evaluated their activity against ESKAPE pathogens—known for their resistance to multiple drugs . The results indicated variable antimicrobial effectiveness:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 2Staphylococcus aureus>64 µg/mL
Compound 4Candida aurisNo activity
Compound 6E. coli (carbapenemase-producing)<32 µg/mL

While some derivatives exhibited weak antibacterial properties, others showed promising results against specific strains, highlighting the need for further structural optimization to enhance efficacy against resistant pathogens .

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